Vitamin-E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

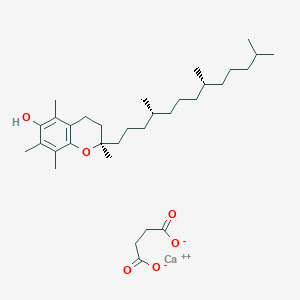

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;butanedioate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2.C4H6O4.Ca/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;5-3(6)1-2-4(7)8;/h20-22,30H,9-19H2,1-8H3;1-2H2,(H,5,6)(H,7,8);/q;;+2/p-2/t21-,22-,29-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJUMRUCKLZKKB-RQGAJXLPSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54CaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of an Essential Nutrient: A Technical History of Vitamin E Discovery and Isolation

A deep dive into the seminal experiments that unveiled the existence and function of a vital fat-soluble factor.

Introduction

In the early 20th century, a period of fervent discovery in nutritional science, researchers were diligently working to identify essential dietary components required for normal growth and development. While the roles of vitamins A, B, C, and D were beginning to be understood, the story of a crucial fat-soluble nutrient, initially termed "Factor X," was just unfolding. This whitepaper provides a detailed technical account of the history of vitamin E's discovery and isolation, focusing on the pivotal experiments, methodologies, and quantitative data that laid the foundation for our current understanding of this essential vitamin.

The Discovery: Unraveling the "Anti-Sterility Factor"

The journey to identify vitamin E began in 1922 at the University of California, Berkeley, with the work of Herbert M. Evans and Katharine S. Bishop.[1][2] Their research centered on the reproductive health of rats fed purified diets.

Initial Observations and Experimental Design

Evans and Bishop observed that rats raised on a specific purified diet, while appearing healthy and exhibiting normal growth, were unable to reproduce successfully.[1][2] Female rats would conceive, but the fetuses would die and be resorbed around the 13th day of gestation.[2] This led them to hypothesize the existence of an unknown dietary factor essential for reproduction, which they termed "Factor X."[1]

Experimental Protocols

Vitamin E Deficient Diet:

The foundational experiment involved feeding rats a semi-synthetic diet meticulously designed to be free of the unknown "Factor X." While the exact formulation varied slightly in subsequent studies, a representative composition is detailed below.

Table 1: Composition of a Typical Vitamin E Deficient Diet (circa 1920s)

| Component | Percentage (%) | Purpose |

| Casein | 18 | Protein source |

| Cornstarch | 54 | Carbohydrate source |

| Lard | 15 | Fat source |

| Butterfat | 9 | Fat source |

| Cod Liver Oil | 2 | Source of vitamins A and D |

| Yeast | 2 | Source of B vitamins |

| Salt Mixture | 4 | Minerals |

Source: Adapted from early 20th-century nutritional studies.

Bioassay for "Factor X" Activity (Rat Resorption-Gestation Test):

-

Induction of Deficiency: Female rats were raised on the vitamin E deficient diet until they reached sexual maturity.

-

Mating: The deficient female rats were mated with healthy male rats.

-

Observation: The pregnancies were monitored. A positive sign of deficiency was the resorption of the fetuses, confirmed by the absence of a live litter.

-

Supplementation: Once a female rat was confirmed to be sterile due to the deficient diet, various supplements were introduced to their diet to test for the presence of "Factor X."

-

Endpoint: The primary endpoint was the successful delivery of a live litter of pups.

Key Findings and Quantitative Data

The breakthrough came when Evans and Bishop supplemented the deficient diet with small amounts of certain fresh foods.

Table 2: Early Experimental Results on Reversing Sterility in Rats

| Supplement | Dosage | Outcome on Fertility |

| Fresh Lettuce | Small daily portion | Fertility restored |

| Dried Alfalfa | Small daily portion | Fertility restored |

| Wheat Germ Oil | Small daily portion | Fertility restored |

Source: Qualitative descriptions from the initial publications of Evans and Bishop.

Later research by Evans and his colleagues in 1936 provided more precise quantitative data. They were able to isolate a potent compound from wheat germ oil and determined that a single 3 mg dose of this substance, which they named α-tocopherol, was sufficient to allow a vitamin E-deficient female rat to carry a litter to term.[3]

The Isolation and Chemical Characterization

Following the initial discovery, the next crucial step was to isolate and identify the chemical nature of "Factor X," which was officially named Vitamin E in 1925 by Evans and Burr.[4]

Early Isolation Efforts

The initial sources for isolating this new vitamin were those that proved effective in restoring fertility in the rat bioassays: lettuce, alfalfa, and, most notably, wheat germ oil.[1] Early concentrates were prepared by saponifying wheat germ oil.[1]

Elucidation of the Tocopherol Family

Through further refinement of isolation techniques, it became apparent that "vitamin E" was not a single compound but a family of related substances.

-

α-tocopherol and β-tocopherol: In 1936, Evans and his team isolated these two active compounds from wheat germ oil.[1]

-

γ-tocopherol: Shortly after, this form was isolated from cottonseed oil.

-

δ-tocopherol: This member of the family was later isolated from soybean oil.

The term "tocopherol" was coined from the Greek words "tokos" (childbirth) and "phero" (to bear), reflecting its essential role in reproduction.[1]

Structural Determination and Synthesis

The chemical structure of α-tocopherol was elucidated in 1938 by Erhard Fernholz.[1] This was quickly followed by the first chemical synthesis of α-tocopherol by Paul Karrer in the same year, a landmark achievement that paved the way for the commercial production of vitamin E.[2]

Early Understanding of Vitamin E's Function

The initial understanding of vitamin E's function was intrinsically linked to its role in reproduction. The dramatic effect of its absence on fetal development in rats solidified its reputation as the "anti-sterility vitamin."[1] It was observed that in deficient female rats, the placenta did not develop normally, leading to the death and resorption of the embryos. In male rats, a deficiency led to testicular degeneration.

While the precise biochemical mechanism was not yet understood, it was clear that this fat-soluble vitamin played a fundamental and irreplaceable role in the reproductive processes of mammals. The later discovery of its potent antioxidant properties would provide a deeper understanding of its mechanism of action at a cellular level.

Conclusion

The discovery and isolation of vitamin E represent a classic example of meticulous scientific inquiry in the field of nutrition. From the initial astute observations of reproductive failure in rats on purified diets to the eventual isolation, characterization, and synthesis of the tocopherols, the work of Herbert M. Evans, Katharine S. Bishop, and their contemporaries laid the critical groundwork for our understanding of this essential nutrient. The experimental protocols and quantitative data from this era, though rudimentary by modern standards, were instrumental in establishing the biological necessity of vitamin E and continue to be a cornerstone of nutritional science.

References

A Technical Guide to the Physicochemical Properties of Vitamin E Isoforms

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of the eight naturally occurring vitamin E isoforms. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, nutritional science, and antioxidant research. This document summarizes key quantitative data, details common experimental methodologies for their determination, and illustrates relevant biological signaling pathways.

Introduction to Vitamin E Isoforms

Vitamin E is a family of eight fat-soluble compounds, synthesized by plants, that are essential micronutrients for humans.[1] This family is divided into two subgroups: tocopherols (B72186), which possess a saturated phytyl tail, and tocotrienols, which have an unsaturated isoprenoid tail containing three double bonds.[2][3] Both subgroups contain four distinct isoforms—alpha (α), beta (β), gamma (γ), and delta (δ)—which differ in the number and position of methyl groups on the chromanol ring.[1] This structural diversity leads to significant differences in their physicochemical properties, bioavailability, and biological functions. While α-tocopherol is the most biologically active form and the only one that meets human vitamin E requirements, other isoforms, particularly γ-tocopherol and the tocotrienols, exhibit unique antioxidant and anti-inflammatory properties that are of significant scientific interest.[4]

Core Physicochemical Properties

The distinct chemical structures of the eight vitamin E isoforms give rise to a range of physicochemical properties. These properties, including molecular weight, physical state, solubility, and spectral characteristics, are fundamental to understanding their behavior in biological systems and for developing analytical techniques. All isoforms are viscous oils or solids with low melting points and are practically insoluble in water but soluble in organic solvents and lipids.[2][4][5]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of the four tocopherol and four tocotrienol (B1241368) isoforms.

Table 1: Physicochemical Properties of Tocopherol Isoforms

| Property | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol |

| Molecular Formula | C₂₉H₅₀O₂[6] | C₂₈H₄₈O₂[7] | C₂₈H₄₈O₂[8] | C₂₇H₄₆O₂[9] |

| Molecular Weight ( g/mol ) | 430.71[10] | 416.68[7] | 416.68[8] | 402.65[9] |

| Appearance | Pale yellow, viscous oil[6] | Viscous oil[4] | Viscous oil, yellow to amber[4] | Clear, pale yellowish oil[11] |

| Melting Point (°C) | 2.5 - 3.5[6] | < 25[12] | - | < 25[11] |

| Boiling Point (°C) | 200-220 (@ 0.1 mmHg) | Decomposes[13] | - | - |

| Density (g/cm³) | 0.950 (@ 25 °C) | - | - | - |

| UV λmax (in Ethanol/Hexane) | 292-298 nm[2] | 292-298 nm[2] | 292-298 nm[2] | 292-298 nm[2] |

| Solubility | Insoluble in water; Soluble in fats, oils, and organic solvents[4] | Insoluble in water; Soluble in fats, oils, and organic solvents[13] | Insoluble in water; Soluble in fats and oils[4] | Insoluble in water; Soluble in fats, oils, and organic solvents[11] |

| Log P (Octanol/Water) | 12.2 | 10.3[13] | - | - |

| pKa | 10.8 | - | - | - |

Table 2: Physicochemical Properties of Tocotrienol Isoforms

| Property | α-Tocotrienol | β-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol |

| Molecular Formula | C₂₉H₄₄O₂[14] | C₂₈H₄₂O₂[15] | C₂₈H₄₂O₂ | C₂₇H₄₀O₂[16] |

| Molecular Weight ( g/mol ) | 424.66[14] | 410.63[17] | 410.63[18] | 396.61[19] |

| Appearance | - | Yellow liquid[20] | - | - |

| Melting Point (°C) | - | - | - | - |

| Boiling Point (°C) | - | - | - | 517.3 (@ 760 mmHg, est.) |

| UV λmax (in Ethanol) | ~297 nm[21] | - | 297 nm[21] | 298 nm[22] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, DMF[21] | Soluble in ethanol, hexanes, DMSO, DMF[20] | Insoluble in water; Soluble in ethanol, DMSO, DMF[21] | Insoluble in water; Soluble in ethanol, DMSO, DMF[22] |

| Log P (Octanol/Water) | 9.3[14] | 8.9[15] | - | 9.84 (est.)[23] |

Antioxidant Activity

The primary and most studied function of vitamin E is its role as a chain-breaking antioxidant, protecting polyunsaturated fatty acids within cell membranes and lipoproteins from lipid peroxidation.[1] This activity stems from the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to neutralize peroxyl radicals.[1] While all isoforms possess this capability, structural differences, such as the unsaturated side chain in tocotrienols, may allow for more efficient interaction with radicals within the cell membrane.[3]

Table 3: Comparative Antioxidant Activity (ORAC Values)

| Analyte | ORAC Value (µmol Trolox Equivalents / g) |

| d-alpha-tocopherol (87%) | 1,293 |

| Mixed tocopherols (70%) | 1,948 |

| Tocotrienols (30%) | 1,229 |

Data sourced from a study employing an improved Oxygen Radical Absorbance Capacity (ORAC) assay.

Experimental Protocols

Accurate quantification and characterization of vitamin E isoforms require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique for separation and quantification, while the ORAC assay is a standard method for assessing antioxidant capacity.

Determination of Vitamin E Isoforms by HPLC

High-Performance Liquid Chromatography is the benchmark for analyzing vitamin E isoforms in various matrices, from vegetable oils to biological tissues. Both normal-phase (NP) and reversed-phase (RP) chromatography are effectively employed.

Methodology:

-

Sample Preparation:

-

Lipid Extraction: For biological samples (plasma, tissue), a liquid-liquid extraction is performed using a nonpolar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate, often after protein precipitation with an alcohol (e.g., ethanol). The sample is vortexed and centrifuged to separate the organic layer containing the lipids.

-

Saponification (Optional): To remove interfering triglycerides, samples can be saponified using potassium hydroxide (B78521) (KOH) in ethanol, typically with heating. Ascorbic acid or another antioxidant is added to prevent degradation of the vitamin E isoforms during this process. After saponification, the non-saponifiable fraction containing the vitamin E is extracted with a nonpolar solvent.

-

Solvent Evaporation & Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the HPLC mobile phase.

-

-

Chromatographic Separation:

-

Normal-Phase (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like isopropanol (B130326) or dioxane). NP-HPLC provides excellent separation of the different isoforms.

-

Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., methanol, acetonitrile, or mixtures with water). RP-HPLC is also widely used and is robust for routine analysis.

-

-

Detection:

-

Fluorescence Detection (FLD): This is the most sensitive and selective method. Isoforms are excited at a wavelength of approximately 290-296 nm and fluorescence emission is detected at 325-330 nm.

-

UV Detection: Less sensitive than FLD but still effective. Detection is performed at the absorbance maximum of the chromanol ring, typically between 292-298 nm.

-

Mass Spectrometry (MS): HPLC coupled with MS (LC-MS), particularly with atmospheric pressure chemical ionization (APCI), provides high specificity and can confirm the identity of each isoform based on its mass-to-charge ratio.

-

-

Quantification:

-

Concentrations are determined by comparing the peak areas of the analytes in the sample to those of a standard curve generated from certified reference standards for each isoform.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It quantifies the total antioxidant capacity of a sample.

Methodology:

-

Reagent Preparation:

-

Fluorescein (B123965) (FL) Stock & Working Solution: A stock solution of fluorescein is prepared in a 75 mM phosphate (B84403) buffer (pH 7.4) and then diluted to a working concentration.[24] This solution must be protected from light.

-

AAPH Radical Initiator: A solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) is prepared fresh in phosphate buffer just before use.[24] AAPH thermally decomposes to generate peroxyl radicals at a constant rate.

-

Trolox Standard: A stock solution of Trolox (a water-soluble vitamin E analog) is prepared and serially diluted to create a standard curve (e.g., 0-100 µM).[25]

-

Sample Preparation: Samples are diluted in the phosphate buffer. For lipophilic samples like vitamin E isoforms, they are first dissolved in a suitable solvent (e.g., acetone) and then diluted in a buffer/solvent mixture.[26]

-

-

Assay Procedure:

-

The assay is performed in a 96-well black microtiter plate to minimize light interference.

-

25 µL of the sample, standard, or blank (buffer) is added to each well.[27]

-

150 µL of the fluorescein working solution is added to all wells.[27]

-

The plate is sealed and incubated at 37°C for approximately 30 minutes to allow thermal equilibration.[27][28]

-

The reaction is initiated by adding 25 µL of the AAPH solution to each well, typically using a multi-channel pipette or an automated injector.[25][27]

-

-

Data Collection:

-

Immediately after adding AAPH, the plate is placed in a fluorescence microplate reader pre-set to 37°C.

-

Fluorescence readings (Excitation: ~485 nm, Emission: ~530 nm) are taken kinetically, typically every 1-2 minutes for a duration of 60-90 minutes.[25]

-

-

Data Analysis:

-

The decay of the fluorescein signal over time is recorded. The Area Under the Curve (AUC) is calculated for each sample, standard, and blank.

-

The Net AUC is calculated by subtracting the AUC of the blank from the AUC of each sample and standard.[24]

-

A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations.

-

The ORAC value of the sample is determined by comparing its Net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.[24]

-

Role in Cellular Signaling

Beyond their direct antioxidant activity, vitamin E isoforms are known to modulate cellular signaling pathways. A key example is the differential regulation of Protein Kinase C (PKC), an enzyme critical to processes like cell proliferation, inflammation, and vascular function.[29] Specifically, α-tocopherol and γ-tocopherol have been shown to have opposing effects on the activity of the PKCα isoform.[30]

α-Tocopherol acts as an inhibitor of PKCα.[29][30] This inhibition is not due to antioxidant action but is linked to the activation of protein phosphatase 2A, which dephosphorylates and thereby inactivates PKCα.[29] Conversely, γ-tocopherol can act as an agonist, increasing cofactor-dependent PKCα activity.[30] This differential regulation is significant in inflammatory responses, where PKCα is activated by endothelial adhesion molecules like VCAM-1. The inhibitory effect of α-tocopherol is anti-inflammatory, while the agonistic effect of γ-tocopherol can be pro-inflammatory.[30]

References

- 1. Vitamin E - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Tocotrienol - Wikipedia [en.wikipedia.org]

- 4. Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. β-Tocopherol - Wikipedia [en.wikipedia.org]

- 8. γ-Tocopherol - Wikipedia [en.wikipedia.org]

- 9. δ-Tocopherol - Wikipedia [en.wikipedia.org]

- 10. Vitamin E [webbook.nist.gov]

- 11. Delta-Tocopherol | C27H46O2 | CID 92094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Beta-Tocopherol | C28H48O2 | CID 6857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Tocopherols | C28H48O2 | CID 14986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Alpha-Tocotrienol | C29H44O2 | CID 5282347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. beta-Tocotrienol | C28H42O2 | CID 5282348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Delta-Tocotrienol | C27H40O2 | CID 5282350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. β-Tocotrienol phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 18. γ-Tocotrienol - Wikipedia [en.wikipedia.org]

- 19. tocotrienol, delta | 25612-59-3 [chemicalbook.com]

- 20. β-Tocotrienol - LKT Labs [lktlabs.com]

- 21. caymanchem.com [caymanchem.com]

- 22. caymanchem.com [caymanchem.com]

- 23. delta-tocotrienol, 25612-59-3 [thegoodscentscompany.com]

- 24. scribd.com [scribd.com]

- 25. 2.6. ORAC antioxidant assay [bio-protocol.org]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. kamiyabiomedical.com [kamiyabiomedical.com]

- 28. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]

- 29. cambridge.org [cambridge.org]

- 30. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetics of Vitamin E Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and kinetics of vitamin E's radical scavenging activity. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are engaged in the study of antioxidants and their applications. This document details the fundamental chemical reactions, presents quantitative kinetic data, outlines key experimental methodologies, and visualizes the intricate pathways and workflows involved in the study of this essential lipid-soluble antioxidant.

Core Mechanism of Vitamin E Radical Scavenging

Vitamin E, a term for a group of lipid-soluble compounds that includes four tocopherols (B72186) (α, β, γ, δ) and four tocotrienols, is a cornerstone of the body's antioxidant defense system. Its primary role is to protect cell membranes from lipid peroxidation, a chain reaction initiated by free radicals that can lead to cellular damage. The antioxidant function of vitamin E is primarily attributed to the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to quench highly reactive radicals, particularly peroxyl radicals (ROO•).[1][2][3]

The fundamental mechanism of vitamin E (TocH) as a chain-breaking antioxidant can be summarized in the following key reaction:

TocH + ROO• → Toc• + ROOH

In this reaction, vitamin E donates a hydrogen atom to a peroxyl radical, neutralizing it and forming a relatively stable lipid hydroperoxide (ROOH) and the tocopheroxyl radical (Toc•).[4] The tocopheroxyl radical is significantly less reactive than the initial peroxyl radical, thereby breaking the chain of lipid peroxidation.[5] The stability of the tocopheroxyl radical is due to the delocalization of the unpaired electron into the aromatic ring system.

The number and position of methyl groups on the chromanol ring influence the radical scavenging activity of the different tocopherol isomers.[6] Generally, the order of antioxidant activity in homogeneous solutions is α > β ≈ γ > δ-tocopherol.[7][8]

Regeneration of Vitamin E

A critical aspect of vitamin E's antioxidant efficacy is its regeneration from the tocopheroxyl radical (Toc•) back to its active form (TocH). This recycling process allows a single molecule of vitamin E to scavenge multiple radicals.[9] The primary water-soluble antioxidant responsible for this regeneration is vitamin C (ascorbic acid).[3][5][10] The reaction proceeds as follows:

Toc• + Ascorbate (B8700270) → TocH + Semidehydroascorbate radical

This synergistic relationship between vitamin E and vitamin C is crucial for maintaining the antioxidant capacity in both the lipid and aqueous phases of the cell.[10] Other cellular reductants, such as glutathione (B108866) and ubiquinol, can also contribute to the regeneration of vitamin E.[3]

Kinetics of Radical Scavenging

The effectiveness of vitamin E as an antioxidant is determined by the kinetics of its reactions with free radicals. The key kinetic parameter is the second-order rate constant (k), which quantifies the speed of the reaction between vitamin E and a specific radical.

Reaction with Peroxyl Radicals

The reaction of tocopherols with peroxyl radicals is extremely fast, with rate constants (kinh) typically in the order of 104 to 106 M-1s-1.[11][12] The specific rate constant is influenced by the tocopherol isomer, the nature of the peroxyl radical, and the reaction medium.

Data Presentation: Kinetic Parameters

The following tables summarize key quantitative data on the kinetics of vitamin E radical scavenging, compiled from various studies.

| Tocopherol Isomer | Radical Species | Solvent/System | Rate Constant (ks) (M-1s-1) | Relative Rate Constant (α-TocH = 100) | Reference(s) |

| α-Tocopherol | Aroxyl Radical | Ethanol (B145695) | 5.86 x 104 | 100 | [7] |

| β-Tocopherol | Aroxyl Radical | Ethanol | 2.59 x 104 | 44.2 | [7] |

| γ-Tocopherol | Aroxyl Radical | Ethanol | 2.50 x 104 | 42.7 | [7] |

| δ-Tocopherol | Aroxyl Radical | Ethanol | 0.81 x 104 | 13.8 | [7] |

| α-Tocopherol | Aroxyl Radical | Micellar solution (pH 4-8) | 1.71 x 105 | 100 | [8] |

| β-Tocopherol | Aroxyl Radical | Micellar solution (pH 4-8) | 0.36 x 105 | 21 | [8] |

| γ-Tocopherol | Aroxyl Radical | Micellar solution (pH 4-8) | 0.34 x 105 | 20 | [8] |

| δ-Tocopherol | Aroxyl Radical | Micellar solution (pH 4-8) | 0.05 x 105 | 2.9 | [8] |

Table 1: Second-Order Rate Constants (ks) for the Reaction of Tocopherol Isomers with Aroxyl Radicals.

| Tocopherol Isomer | Radical Initiator | Parameter | Value | Reference(s) |

| α-Tocopherol | Benzoyl Peroxide (BPO) | kinh/kp | 47 | [6] |

| β-Tocopherol | Benzoyl Peroxide (BPO) | kinh/kp | 15 | [6] |

| γ-Tocopherol | Benzoyl Peroxide (BPO) | kinh/kp | 10 | [6] |

| δ-Tocopherol | Benzoyl Peroxide (BPO) | kinh/kp | 7 | [6] |

| α-Tocopherol | 2,2'-azobisisobutyronitrile (AIBN) | n (stoichiometric factor) | 2.2 | [6] |

| β-Tocopherol | 2,2'-azobisisobutyronitrile (AIBN) | n (stoichiometric factor) | 1.6 | [6] |

| γ-Tocopherol | 2,2'-azobisisobutyronitrile (AIBN) | n (stoichiometric factor) | 2.5 | [6] |

| δ-Tocopherol | 2,2'-azobisisobutyronitrile (AIBN) | n (stoichiometric factor) | 3.0 | [6] |

Table 2: Ratios of Inhibition to Propagation Rate Constants (kinh/kp) and Stoichiometric Factors (n).

Experimental Protocols

The study of vitamin E radical scavenging kinetics relies on specialized experimental techniques capable of measuring very fast reactions.

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions in solution, with timescales ranging from milliseconds to seconds.[13][14]

Protocol for Determining the Rate Constant of Vitamin E with a Stable Radical (e.g., DPPH• or Aroxyl Radical):

-

Reagent Preparation:

-

Prepare a stock solution of the vitamin E isomer of interest in a suitable solvent (e.g., ethanol, 2-propanol/water).[7][15]

-

Prepare a stock solution of a stable radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•) or a stable aroxyl radical, in the same solvent. The concentration of the radical should be such that its absorbance at its λmax is within the linear range of the spectrophotometer.[16][17]

-

Prepare a series of dilutions of the vitamin E solution.

-

-

Instrumentation Setup:

-

Set up the stopped-flow spectrophotometer to monitor the reaction at the λmax of the radical.[16]

-

Ensure the drive syringes are clean and load one with the radical solution and the other with a vitamin E solution.[14][18]

-

Set the data acquisition parameters (e.g., data collection rate, duration) appropriate for the expected reaction time.

-

-

Data Acquisition:

-

Rapidly mix the two solutions by activating the drive mechanism. The instrument's software will trigger data collection upon stopping the flow.[14]

-

Record the decay of the radical's absorbance over time.

-

Repeat the experiment with different concentrations of vitamin E to ensure pseudo-first-order conditions (i.e., [Vitamin E] >> [Radical]).

-

-

Data Analysis:

-

Fit the absorbance decay curves to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs) for each vitamin E concentration.

-

Plot kobs versus the concentration of vitamin E. The slope of this linear plot will be the second-order rate constant (ks) for the reaction.[7]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a highly sensitive technique for the direct detection and characterization of paramagnetic species, including free radicals.[4][19] It is particularly useful for studying the formation and decay of the tocopheroxyl radical.[19]

Protocol for Studying Vitamin E Radical Scavenging using EPR:

-

Sample Preparation:

-

Prepare a solution containing the vitamin E isomer, a radical initiator (e.g., a photosensitive initiator for time-resolved studies), and a spin trap if detecting short-lived radicals.[19][20] The choice of solvent is critical and should be compatible with the EPR experiment.

-

For in vitro studies, the reaction mixture can be prepared in a standard EPR tube. For cellular studies, cells are incubated with vitamin E and then subjected to oxidative stress.[21]

-

-

EPR Spectrometer Setup:

-

Tune the EPR spectrometer to the appropriate microwave frequency (typically X-band).

-

Set the magnetic field sweep range, modulation amplitude, and microwave power to optimize the signal of the radical of interest.

-

For kinetic studies, use a rapid-mixing accessory or a photo-initiation system to trigger the reaction inside the EPR cavity.

-

-

Data Acquisition:

-

Initiate the radical reaction and immediately begin recording the EPR spectrum.

-

For kinetic measurements, monitor the intensity of the EPR signal corresponding to the tocopheroxyl radical or the spin-trapped adduct over time.

-

-

Data Analysis:

-

The decay of the EPR signal intensity can be used to determine the kinetics of the radical scavenging reaction.[22]

-

The hyperfine splitting pattern of the EPR spectrum can provide structural information about the radical species formed.

-

Induction Period Method

The induction period method is used to evaluate the antioxidant activity by measuring the delay in the onset of a radical-mediated process, such as polymerization or oxidation.[6]

Protocol for the Induction Period Method:

-

System Preparation:

-

Monitoring the Reaction:

-

Monitor the progress of the reaction (e.g., polymerization) over time using a suitable technique, such as differential scanning calorimetry (DSC) to measure the heat evolved.

-

The presence of the antioxidant will introduce an induction period (τ), a time during which the reaction is inhibited.

-

-

Data Analysis:

-

Measure the length of the induction period.

-

The stoichiometric factor (n), which is the number of free radicals trapped by one molecule of the antioxidant, can be calculated using the equation: n = Ri * τ / [AH], where Ri is the rate of initiation and [AH] is the initial concentration of the antioxidant.

-

The ratio of the rate constant of inhibition to that of propagation (kinh/kp) can also be determined from the kinetics of the inhibited and uninhibited reactions.[6]

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the vitamin E radical scavenging mechanism and the experimental workflows used to study it.

Signaling Pathways and Logical Relationships

Caption: Vitamin E radical scavenging and regeneration cycle.

Caption: Inhibition of lipid peroxidation by Vitamin E.

Experimental Workflows

Caption: Stopped-flow spectrophotometry experimental workflow.

Caption: EPR spectroscopy experimental workflow.

Computational Approaches in Vitamin E Kinetics

Computational chemistry provides valuable insights into the mechanisms and kinetics of vitamin E's antioxidant activity.[2][23][24] Density functional theory (DFT) is a commonly employed method to calculate key thermodynamic and kinetic parameters.[25]

Key Computational Descriptors:

-

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond in the chromanol ring. A lower BDE indicates a greater ease of hydrogen atom donation and generally correlates with higher antioxidant activity.[2][23]

-

Ionization Potential (IP): The energy required to remove an electron from the vitamin E molecule. This is relevant for mechanisms involving single electron transfer (SET).[2][23]

-

Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton. This is important in the sequential proton loss electron transfer (SPLET) mechanism.[25]

-

Transition State Theory: Used to calculate the activation energies and rate constants of the reactions between vitamin E and free radicals.[23]

These computational approaches complement experimental studies by providing a detailed understanding of the structure-activity relationships and the factors that govern the kinetics of radical scavenging.[24][26]

Conclusion

The radical scavenging activity of vitamin E is a cornerstone of cellular antioxidant defense. The kinetics of these reactions are rapid and are influenced by the specific tocopherol isomer and the surrounding environment. Understanding these kinetics is crucial for the development of antioxidant therapies and for elucidating the role of vitamin E in health and disease. The combination of advanced experimental techniques, such as stopped-flow spectrophotometry and EPR spectroscopy, with computational modeling provides a powerful toolkit for a comprehensive investigation of the intricate mechanisms of vitamin E's antioxidant action. This guide provides a foundational understanding of these principles and methodologies for researchers and professionals in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]

- 5. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic study of the radical-scavenging activity of vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic studies of the free radical-scavenging actions of tocopherol metabolites (alpha-, gamma-, and delta-carboxyethyl-6-hydroxychroman) and Trolox in ethanol and micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of the free-radical-scavenging reaction by vitamin E (alpha-, beta-, gamma-, delta-Tocopherols) and ubiquinol-10: pH dependence of the reaction rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfe ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00944D [pubs.rsc.org]

- 12. A kinetic study of the radical-scavenging action of tocotrienols in the membranes of egg yolk phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.williams.edu [web.williams.edu]

- 14. agilent.com [agilent.com]

- 15. Kinetic Study of Aroxyl-Radical-Scavenging and α-Tocopherol-Regeneration Rates of Five Catecholamines in Solution: Synergistic Effect of α-Tocopherol and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A kinetic-based stopped-flow DPPH• method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]

- 19. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 20. scispace.com [scispace.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. sscm.kg.ac.rs [sscm.kg.ac.rs]

- 26. pubs.acs.org [pubs.acs.org]

Vitamin E and Lipid Bilayers: A Technical Guide to Core Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical interactions between vitamin E and lipid bilayers, a cornerstone of cellular structure and function. Understanding these interactions is paramount for research in areas ranging from fundamental cell biology and aging to the development of novel drug delivery systems and antioxidant therapies. This document synthesizes key findings on the biophysical and biochemical consequences of vitamin E incorporation into membranes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Concepts: Vitamin E's Role in Membrane Dynamics

Vitamin E, a family of lipid-soluble compounds including tocopherols (B72186) and tocotrienols, is a vital component of biological membranes.[1] Its primary and most well-understood function is as a potent antioxidant, protecting polyunsaturated fatty acids (PUFAs) within the membrane from lipid peroxidation.[2][3] Beyond this, vitamin E modulates the physical properties of the lipid bilayer, influencing its fluidity, stability, and organization.[4][5]

The amphipathic nature of α-tocopherol, the most biologically active form of vitamin E, dictates its orientation within the membrane.[6] The chromanol head group, with its reactive hydroxyl group, resides near the lipid-water interface, while the hydrophobic phytyl tail intercalates into the hydrophobic core of the bilayer, parallel to the lipid acyl chains.[7][8] This positioning is crucial for both its antioxidant and membrane-modifying functions.

Quantitative Effects of Vitamin E on Lipid Bilayers

The interaction of vitamin E with lipid bilayers leads to measurable changes in membrane properties. The following tables summarize key quantitative data from various studies.

Table 1: Effects of α-Tocopherol on Membrane Fluidity

| Lipid System | α-Tocopherol Concentration (mol%) | Technique | Observed Effect on Fluidity | Reference |

| Human Platelets | Variable (linearly related to platelet levels) | Fluorescence Polarization (DPH) | Increased flow activation energy | [9] |

| Plant Chloroplast-like Liposomes | ~2 | Fluorescence Anisotropy (DPH & TMA-DPH) | Decreased motional freedom of acyl chains | [10][11] |

| Phospholipid Bilayers | Not specified | General Observation | Decreases motional freedom of fatty acyl chains in the liquid-crystalline state | [12] |

| Liposomes | Not specified | General Observation | Increased fluidity at the bilayer surface, decreased in the interior | [4] |

Table 2: Influence of α-Tocopherol on Lipid Bilayer Structural Parameters

| Lipid System | α-Tocopherol Concentration (mol%) | Technique | Parameter Measured | Quantitative Change | Reference |

| Dioleoylphosphatidylethanolamine (DOPE) | Up to 50 | X-ray Diffraction | Spontaneous Radius of Curvature | -13.7 Å | [13] |

| DOPC, POPC, DMPC BLMs | Not specified | Black Lipid Membrane (BLM) Electrometry | Membrane Thickness | Increased thickness in unsaturated membranes (DOPC, POPC) | [14] |

| Saturated Phospholipids (B1166683) | Not specified | Differential Scanning Calorimetry (DSC) | Phase Transition | Significant perturbation | [8] |

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of common experimental protocols used to study vitamin E-lipid bilayer interactions.

Fluorescence Spectroscopy for Membrane Fluidity

This technique is widely used to assess changes in the microviscosity of the lipid bilayer.

Protocol Outline:

-

Liposome (B1194612) Preparation:

-

Prepare a lipid film by dissolving the desired phospholipids (e.g., DOPC, POPC) and α-tocopherol in a chloroform/methanol mixture.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for several hours to remove residual solvent.

-

Hydrate the lipid film with a buffer (e.g., Tris-HCl, PBS) to form multilamellar vesicles (MLVs).

-

Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion, respectively.

-

-

Fluorescent Probe Incorporation:

-

Incorporate a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposome suspension. This is typically done by adding a small aliquot of a concentrated probe solution in a suitable solvent (e.g., THF, DMSO) to the vesicle suspension while vortexing.

-

Incubate the mixture to allow for probe partitioning into the lipid bilayer.

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers to measure the steady-state fluorescence anisotropy (r).

-

Excite the sample with vertically polarized light and measure the emission intensity of both the vertically (I_VV) and horizontally (I_VH) polarized components.

-

Calculate the anisotropy using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

-

A decrease in fluorescence anisotropy generally corresponds to an increase in membrane fluidity.

-

Differential Scanning Calorimetry (DSC) for Phase Behavior

DSC is used to study the thermotropic phase behavior of lipid bilayers and how it is affected by the presence of molecules like vitamin E.

Protocol Outline:

-

Sample Preparation:

-

Prepare MLVs with and without α-tocopherol as described in the fluorescence spectroscopy protocol.

-

Transfer a precise amount of the liposome suspension into a DSC sample pan.

-

Use the hydration buffer as a reference in a separate pan.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Scan the temperature over a desired range that encompasses the lipid phase transition.

-

Record the differential heat flow between the sample and reference as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show peaks corresponding to phase transitions (e.g., from the gel phase to the liquid-crystalline phase).

-

Analyze the thermogram to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

-

Changes in the shape, position, and area of these peaks upon the addition of vitamin E provide information about its interaction with the lipid bilayer.[2]

-

Visualizing Interactions and Processes

The following diagrams, generated using the DOT language, illustrate key aspects of vitamin E's interaction with lipid bilayers.

Caption: Antioxidant mechanism of α-tocopherol in a lipid bilayer.

Caption: Generalized experimental workflow for studying vitamin E-membrane interactions.

Caption: Logical relationship of vitamin E concentration to its membrane effects.

Interaction with Specific Lipids and Domains

The effects of vitamin E are not uniform across the entirety of the cell membrane. It exhibits preferential interactions with certain lipid species and localizes in specific membrane domains.

-

Phosphatidylethanolamines (PE): α-tocopherol shows a preference for forming complexes with PEs over phosphatidylcholines (PCs).[7] This interaction can promote the formation of non-lamellar (non-bilayer) structures, which could have implications for membrane fusion and fission events.[12]

-

Polyunsaturated Fatty Acids (PUFAs): There is a hypothesis that α-tocopherol preferentially partitions into membrane domains enriched in PUFAs.[15] This co-localization would amplify its antioxidant effect precisely where it is most needed, as PUFAs are highly susceptible to oxidation.

-

Lipid Rafts: The role of vitamin E in lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—is a subject of ongoing research. Some studies suggest that certain forms of vitamin E might modulate the stability of these domains, which could have implications for cell signaling and cancer biology.[16][17] However, other research indicates that vitamin E does not significantly perturb lipid phase behavior or abolish lipid domains, suggesting a more subtle role, possibly at the domain boundaries.[16][17]

Concluding Remarks

The interaction of vitamin E with lipid bilayers is a multifaceted process with significant physiological consequences. Its primary role as a chain-breaking antioxidant is complemented by its ability to modulate the physical properties of the membrane, including fluidity and stability. The preferential interactions of vitamin E with specific lipids and its potential localization in distinct membrane domains highlight the complexity of its function. For researchers and professionals in drug development, a thorough understanding of these interactions is crucial for designing effective antioxidant therapies, developing stable lipid-based drug delivery vehicles, and elucidating the molecular basis of cellular health and disease. Future research will likely focus on further quantifying these interactions in more complex, biologically relevant model systems and in living cells.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Promotion of plasma membrane repair by vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin E function and requirements in relation to PUFA | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. The location and function of vitamin E in membranes (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin E and its function in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Location and Dynamics of α-Tocopherol in Membranes | Semantic Scholar [semanticscholar.org]

- 9. Vitamin E changes the membrane fluidity of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of alpha-tocopherol (vitamin E) on the stability and lipid dynamics of model membranes mimicking the lipid composition of plant chloroplast membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. The effect of vitamin E on the structure of membrane lipid assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The location and behavior of alpha-tocopherol in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The antioxidant vitamin E as a membrane raft modulator: Tocopherols do not abolish lipid domains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The antioxidant vitamin E as a membrane raft modulator: Tocopherols do not abolish lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Tocopherol and Tocotrienol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structures of tocopherol and tocotrienol (B1241368) isomers, the two subgroups of vitamin E. The document details their structural differences, physicochemical properties, and the analytical methods used for their characterization. Furthermore, it delves into the signaling pathways modulated by these compounds, offering insights for research and drug development.

Core Molecular Structure

Tocopherols (B72186) and tocotrienols share a fundamental structure comprising a chromanol ring and a hydrophobic side chain.[1][2][3][4] The antioxidant activity of these molecules is primarily attributed to the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals.[5][6]

The primary distinction between the two subgroups lies in the saturation of their side chain. Tocopherols possess a saturated phytyl tail, while tocotrienols have an unsaturated farnesyl tail containing three double bonds.[1][2][4][7] This seemingly minor difference in saturation significantly impacts their biological activity and physical properties.

The eight naturally occurring isomers of vitamin E are further classified into four forms each for tocopherols and tocotrienols: alpha (α), beta (β), gamma (γ), and delta (δ). This classification is determined by the number and position of methyl groups on the chromanol ring.[4][5][8]

Isomer-Specific Structural Variations

The α, β, γ, and δ isomers are distinguished by the methylation pattern on their chromanol ring:

-

Alpha (α): Three methyl groups at positions 5, 7, and 8.[8]

-

Beta (β): Two methyl groups at positions 5 and 8.[8]

-

Gamma (γ): Two methyl groups at positions 7 and 8.[8]

These structural variations influence the antioxidant capacity and biological functions of each isomer.

Stereoisomerism in Tocopherols

Tocopherols have three chiral centers at the 2, 4', and 8' positions of the phytyl tail, leading to the possibility of eight stereoisomers.[5][10] The naturally occurring form is the RRR-α-tocopherol.[10] Synthetic α-tocopherol, often labeled as all-rac-α-tocopherol, is a mixture of all eight stereoisomers.[2][10]

Data Presentation: Physicochemical and Biological Properties

The structural differences among the isomers give rise to distinct physicochemical and biological properties. The following tables summarize key quantitative data for easy comparison.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) |

| α-Tocopherol | C29H50O2 | 430.71 |

| β-Tocopherol | C28H48O2 | 416.68 |

| γ-Tocopherol | C28H48O2 | 416.68[11][12] |

| δ-Tocopherol | C27H46O2 | 402.65[13] |

| α-Tocotrienol | C29H44O2 | 424.66 |

| β-Tocotrienol | C28H42O2 | 410.63[4][14] |

| γ-Tocotrienol | C28H42O2 | 410.63 |

| δ-Tocotrienol | C27H40O2 | 396.60[15][16] |

Table 1: Molecular Formula and Molar Mass of Tocopherol and Tocotrienol Isomers.

| Isomer | Relative Antioxidant Activity (in vitro) | Relative Bioavailability |

| α-Tocopherol | High[17] | Highest[6][9] |

| β-Tocopherol | Moderate | Lower than α-tocopherol |

| γ-Tocopherol | Moderate to High | Lower than α-tocopherol[6] |

| δ-Tocopherol | High | Lower than α-tocopherol |

| α-Tocotrienol | High | Lower than tocopherols[18] |

| β-Tocotrienol | Moderate | Lower than tocopherols |

| γ-Tocotrienol | High[13] | Lower than tocopherols |

| δ-Tocotrienol | Highest[7] | Lower than tocopherols |

Table 2: Comparative Antioxidant Activity and Bioavailability of Tocopherol and Tocotrienol Isomers. Note: Antioxidant activity can vary depending on the specific assay used.[17][19] Bioavailability is influenced by factors such as the presence of fats in the diet.[6]

Experimental Protocols

The separation and characterization of tocopherol and tocotrienol isomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a versatile technique for separating the eight vitamin E isomers. Both normal-phase (NP) and reversed-phase (RP) chromatography can be utilized.

Method 1: Normal-Phase HPLC (NP-HPLC)

-

Principle: Separation is based on the polarity of the chromanol ring. Isomers with more methyl groups are less polar and elute earlier.[3][20]

-

Stationary Phase: Silica (B1680970) or amino-bonded columns are commonly used.[3][20]

-

Mobile Phase: A non-polar solvent system, typically a mixture of hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent like isopropanol (B130326) or dioxane, is used.[3][20]

-

Example: Hexane:Isopropanol (99:1, v/v) for a silica column.[20]

-

-

Detection: Fluorescence detection is highly sensitive and specific for tocopherols and tocotrienols. Excitation at ~295 nm and emission at ~330 nm are typical wavelengths.[11][21] UV detection at ~292-298 nm can also be used.[2]

-

Key Advantage: NP-HPLC can effectively separate the β- and γ-isomers, which is often challenging with RP-HPLC.[11][20]

Method 2: Reversed-Phase HPLC (RP-HPLC)

-

Principle: Separation is primarily based on the hydrophobicity of the side chain. Tocotrienols, with their unsaturated tails, are less retained and elute before their corresponding tocopherol counterparts.[20]

-

Stationary Phase: C18 or C30 columns are frequently employed.[3][22]

-

Mobile Phase: A polar solvent system is used, such as methanol, acetonitrile, or mixtures thereof.[20][22]

-

Example: Methanol:Acetonitrile (25:75, v/v) for a C18 column.[22]

-

-

Detection: Fluorescence or UV detection as described for NP-HPLC.

-

Limitation: Co-elution of β- and γ-tocopherols can occur with standard C18 columns.[20][22]

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

GC-MS offers high sensitivity and specificity for the simultaneous determination of tocopherol and tocotrienol isomers.

-

Principle: Volatilized analytes are separated in a gas chromatograph and then detected and identified by a mass spectrometer.

-

Sample Preparation: Due to the low volatility of tocopherols and tocotrienols, derivatization is often required. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[16][23] However, methods without derivatization have also been developed.[24][25]

-

Gas Chromatography (GC) Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is employed to ensure the elution of all isomers within a reasonable time.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity by monitoring characteristic ions for each isomer.

-

-

Key Advantage: GC-MS provides structural information, aiding in the positive identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural characterization of tocopherol and tocotrienol isomers.

-

Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

-

Applications:

-

¹H NMR: Provides information about the number and types of protons in the molecule, including the characteristic signals for the methyl groups on the chromanol ring and the protons on the side chain's double bonds in tocotrienols.[26]

-

¹³C NMR: Distinguishes between the different isomers based on the chemical shifts of the carbon atoms in the chromanol ring and side chain. It can also differentiate between natural (d-isomer) and synthetic (d,l-racemic mixture) forms.[27]

-

2D NMR Techniques (e.g., COSY, HETCOR): Used to establish connectivity between protons and carbons, confirming the complete structural assignment.[27]

-

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).[26]

Signaling Pathways and Molecular Interactions

Beyond their antioxidant roles, tocopherols and tocotrienols are known to modulate various cellular signaling pathways, influencing processes like inflammation, cell proliferation, and apoptosis.

Regulation of Protein Kinase C (PKC) Pathway by α-Tocopherol

α-Tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in signal transduction related to cell proliferation and differentiation.[1][28][29] This inhibition is specific to the α-isoform and is independent of its antioxidant activity.[1][28] The proposed mechanism involves the activation of protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates PKCα.[28][29]

Modulation of NF-κB Signaling Pathway by Tocotrienols

Tocotrienols, particularly the gamma and delta isomers, are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][30][31][32] NF-κB is a key transcription factor that regulates inflammation, cell survival, and immune responses. Tocotrienols can suppress NF-κB activation induced by various stimuli like Tumor Necrosis Factor-alpha (TNF-α).[31] This inhibition can occur through the suppression of upstream kinases like IκB kinase (IKK), preventing the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[7][31]

Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of tocopherol and tocotrienol isomers from a sample matrix.

References

- 1. pnas.org [pnas.org]

- 2. books.rsc.org [books.rsc.org]

- 3. aocs.org [aocs.org]

- 4. Vitamin E - Wikipedia [en.wikipedia.org]

- 5. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pps.org.pk [pps.org.pk]

- 7. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Tocotrienols from palm oil as potent inhibitors of lipid peroxidation and protein oxidation in rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioavailability Studies - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 15. Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. <i>In vitro</i> antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipo… [ouci.dntb.gov.ua]

- 20. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. silicycle.com [silicycle.com]

- 23. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. Extraction of Vitamin E Isomers from Palm Oil: Methodology, Characterization, and in Vitro Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 29. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 31. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Central Role of Alpha-Tocopherol Transfer Protein in Vitamin E Homeostasis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vitamin E, an essential lipid-soluble antioxidant, is a collective term for eight different isomers, with alpha-tocopherol (B171835) being the most biologically active and abundant form in the human body. The selective retention and systemic distribution of alpha-tocopherol are meticulously regulated by the alpha-tocopherol transfer protein (α-TTP). This technical guide provides a comprehensive overview of the pivotal role of α-TTP in vitamin E homeostasis. It delves into the molecular structure and mechanism of α-TTP, its function in hepatic vitamin E trafficking, and the clinical implications of its dysfunction, as seen in Ataxia with Vitamin E Deficiency (AVED). Furthermore, this document offers detailed experimental protocols for the study of α-TTP and its function, along with quantitative data and visual representations of key pathways to serve as a valuable resource for the scientific community.

Introduction

Vitamin E is a crucial nutrient that protects cell membranes from oxidative damage[1][2]. The vitamin E family comprises four tocopherols (B72186) and four tocotrienols (α, β, γ, and δ isoforms of each), all of which are potent lipophilic antioxidants[3]. Despite the presence of these various forms in the diet, it is predominantly the RRR-α-tocopherol isomer that is maintained at high levels in plasma and tissues[4][5]. This selective enrichment is orchestrated by the alpha-tocopherol transfer protein (α-TTP), a 32 kDa cytosolic protein primarily expressed in the liver[6].

α-TTP facilitates the secretion of α-tocopherol from hepatocytes into circulating lipoproteins, thereby governing the body's vitamin E status[5][7]. The critical importance of α-TTP is underscored by the autosomal recessive neurodegenerative disorder, Ataxia with Vitamin E Deficiency (AVED), which results from mutations in the TTPA gene encoding α-TTP[8][9][10][11][12]. Individuals with AVED exhibit extremely low plasma α-tocopherol levels and suffer from progressive spinocerebellar ataxia, despite normal dietary intake of vitamin E[6][8][10].

This guide aims to provide a detailed technical resource on the core functions of α-TTP. It will cover its structure, ligand specificity, mechanism of action, and the pathological consequences of its deficiency. Detailed experimental methodologies are also provided to facilitate further research in this field.

α-TTP: Structure, Function, and Mechanism of Action

Gene (TTPA) and Protein Structure

The human TTPA gene is located on chromosome 8q13.1-13.3. Mutations in this gene are the underlying cause of AVED[1][9][11][12]. The α-TTP protein is a member of the CRAL-TRIO family of lipid-binding proteins[3]. Its crystal structure reveals a hydrophobic binding pocket that almost completely sequesters the bound α-tocopherol molecule from the aqueous environment[8][10]. A mobile helical segment on the protein surface acts as a "lid," which is proposed to open to allow for the entry and exit of the ligand[8][11].

Ligand Specificity and Binding Affinity

α-TTP exhibits a remarkable specificity for the RRR-α-tocopherol isomer[3]. This specificity is a key determinant of the biological activity of different vitamin E forms[3][4]. The binding affinity of α-TTP for other tocopherol isomers is significantly lower. The relative affinities of various vitamin E analogs have been determined through in vitro competition assays[3][4].

| Vitamin E Analog | Relative Affinity (%) for α-TTP |

| RRR-α-Tocopherol | 100 |

| β-Tocopherol | 38 |

| γ-Tocopherol | 9 |

| δ-Tocopherol | 2 |

| SRR-α-Tocopherol | 11 |

| α-Tocotrienol | 12 |

| Trolox | 9 |

| α-Tocopherol Acetate | 2 |

| α-Tocopherol Quinone | 2 |

| Data sourced from Hosomi et al., 1997[3][4]. |

Mechanism of α-Tocopherol Transfer

The transfer of α-tocopherol by α-TTP is a dynamic process involving interaction with cellular membranes. In hepatocytes, α-TTP facilitates the transport of α-tocopherol from endocytic compartments to the plasma membrane for secretion[1][13]. This process is thought to be mediated by the interaction of α-TTP with phosphoinositides, such as phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂), at the plasma membrane[1][13]. Binding to PI(4,5)P₂ is hypothesized to induce a conformational change in α-TTP, opening the lid of the binding pocket and facilitating the release of α-tocopherol[1][13].

Caption: Proposed mechanism of α-TTP-mediated α-tocopherol transfer.

Cellular and Systemic Vitamin E Homeostasis

Hepatic Sorting and Secretion

The liver is the central organ for regulating vitamin E homeostasis[11]. After intestinal absorption, all forms of vitamin E are transported to the liver via chylomicrons. In hepatocytes, α-TTP selectively binds to RRR-α-tocopherol from the endocytosed chylomicron remnants. This selective binding prevents α-tocopherol from being catabolized and instead facilitates its incorporation into nascent very low-density lipoproteins (VLDL)[11]. The VLDL-associated α-tocopherol is then secreted into the bloodstream for distribution to peripheral tissues. Other forms of vitamin E that are not bound by α-TTP are metabolized and excreted[4].

Caption: Hepatic trafficking and systemic distribution of α-tocopherol.

Tissue Distribution

While the liver is the primary site of α-TTP expression, its mRNA has also been detected in other tissues, including the brain, lung, kidney, and placenta[6]. The function of α-TTP in these extrahepatic tissues is not as well understood but may be involved in the local distribution and protection of α-tocopherol against degradation[6]. Animal models with a targeted deletion of the Ttpa gene (α-TTP knockout mice) have been instrumental in understanding the in vivo role of α-TTP. These mice exhibit severe vitamin E deficiency in plasma and various tissues[6].

| Tissue | α-Tocopherol Level (% of Wild-Type) in α-TTP Knockout Mice |

| Plasma | < 10% |

| Liver | 15-35% |

| Brain | < 5% |

| Heart | 10-15% |

| Lung | 10-15% |

| Spleen | 10-15% |

| Kidney | 10-15% |

| Data compiled from studies on α-TTP knockout mice[6]. |

Ataxia with Vitamin E Deficiency (AVED)

AVED is a rare autosomal recessive disorder that clinically resembles Friedreich's ataxia[6][9]. The onset of symptoms typically occurs in late childhood or early adolescence and includes progressive ataxia, dysarthria, areflexia, and a loss of proprioception[6][9]. The underlying cause of AVED is mutations in the TTPA gene, which lead to a non-functional or partially functional α-TTP protein[9][12].

Over 20 different mutations in the TTPA gene have been identified in individuals with AVED[1][13]. These mutations include frameshift, nonsense, and missense mutations that can affect protein stability, folding, and ligand binding[9][12]. The severity of the clinical phenotype often correlates with the residual function of the mutated α-TTP[9].

| Mutation | Type | Effect on α-TTP Function | Clinical Severity |

| 744delA | Frameshift | Truncated, non-functional protein | Severe |

| 513insTT | Frameshift | Truncated, non-functional protein | Severe |

| R59W | Missense | Reduced binding affinity and protein instability | Severe |

| R221W | Missense | Impaired protein stability and transfer activity | Moderate to Severe |

| A120T | Missense | Reduced protein stability | Mild to Moderate |

| Information synthesized from multiple studies on AVED genetics[9][12][14]. |

Early diagnosis and lifelong high-dose supplementation with α-tocopherol can halt the progression of the neurological symptoms and, in some cases, lead to partial improvement[6].

Experimental Protocols for Studying α-TTP

Recombinant α-TTP Expression and Purification

This protocol describes the expression of human α-TTP in E. coli and its purification using affinity chromatography.

-

Cloning: The full-length human TTPA cDNA is cloned into a bacterial expression vector, such as pGEX or pET, containing an N-terminal affinity tag (e.g., GST or 6xHis).

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression:

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced by adding IPTG to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated for an additional 3-4 hours at 30°C or overnight at 18°C.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and lysozyme).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

-

-

Affinity Purification:

-

The clarified lysate is incubated with an appropriate affinity resin (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA agarose (B213101) for His-tagged protein) with gentle agitation for 1-2 hours at 4°C.

-

The resin is washed extensively with wash buffer (e.g., lysis buffer with a low concentration of a competing agent like 20 mM imidazole (B134444) for His-tagged proteins).

-

The bound protein is eluted with elution buffer containing a high concentration of the competing agent (e.g., 250 mM imidazole for His-tagged proteins or 10 mM reduced glutathione (B108866) for GST-tagged proteins).

-

-

Tag Removal (Optional): The affinity tag can be removed by incubation with a specific protease (e.g., thrombin or TEV protease) followed by another round of chromatography to separate the tag and protease from the purified α-TTP.

-

Purity Assessment: The purity of the recombinant α-TTP is assessed by SDS-PAGE.

In Vitro α-Tocopherol Transfer Assay

This assay measures the ability of α-TTP to transfer radiolabeled α-tocopherol between liposomal membranes.

-

Preparation of Donor and Acceptor Liposomes:

-

Donor liposomes are prepared by drying a solution of phospholipids (B1166683) (e.g., egg phosphatidylcholine) and a known amount of [³H]-α-tocopherol under nitrogen gas, followed by hydration in buffer and sonication to form small unilamellar vesicles.

-

Acceptor liposomes (e.g., rat liver mitochondria or erythrocyte ghosts) are prepared and suspended in the assay buffer.

-

-

Transfer Reaction:

-

Donor liposomes, acceptor membranes, and purified recombinant α-TTP (or a cytosolic fraction containing α-TTP) are incubated together in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) at 37°C for various time points.

-

Control reactions are performed in the absence of α-TTP.

-

-

Separation of Donor and Acceptor Membranes: The reaction is stopped, and the donor and acceptor membranes are separated by centrifugation.

-

Quantification of Transferred α-Tocopherol: The amount of [³H]-α-tocopherol transferred to the acceptor membrane pellet is quantified by liquid scintillation counting.

-

Data Analysis: The transfer activity is expressed as the percentage of total radioactivity transferred to the acceptor membrane per unit of time and protein concentration.

Caption: Workflow of the in vitro α-tocopherol transfer assay.

Quantification of Vitamin E in Biological Samples using HPLC

This protocol outlines the measurement of α-tocopherol in plasma or tissue homogenates using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Sample Preparation:

-

Plasma: An aliquot of plasma is mixed with an internal standard (e.g., tocol) and ethanol (B145695) to precipitate proteins.

-

Tissue: A known weight of tissue is homogenized in a suitable buffer, and an aliquot is taken for extraction.

-

-

Lipid Extraction:

-

The sample is extracted with a nonpolar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

-

The mixture is vortexed and then centrifuged to separate the phases.

-

The upper organic phase containing the lipids is carefully collected.

-

-

Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen gas. The lipid residue is reconstituted in a small volume of the mobile phase.

-

HPLC Analysis:

-

An aliquot of the reconstituted sample is injected into an HPLC system.

-

Column: A normal-phase or reverse-phase column (e.g., C18) is used for separation.

-

Mobile Phase: A mixture of solvents such as methanol, acetonitrile, and dichloromethane (B109758) is used for elution.

-

Detection: α-Tocopherol is detected by a UV detector (at ~292 nm) or a fluorescence detector (excitation ~295 nm, emission ~330 nm).

-

-

Quantification: The concentration of α-tocopherol is determined by comparing the peak area of the sample to that of a standard curve generated with known concentrations of α-tocopherol, normalized to the internal standard.